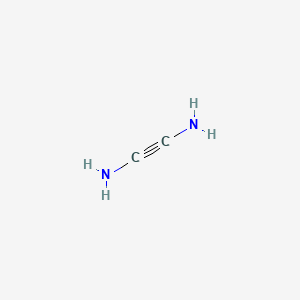

Ethyne-1,2-diamine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyne-1,2-diamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine. The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification . Another industrial route involves the reaction of ethanolamine and ammonia .

Industrial Production Methods

The industrial production of this compound involves the use of high-pressure hydrogenation reactors and ion exchange resins. For instance, iminodiacetonitrile is dissolved in an organic solvent, and an ion exchange resin is added along with a stabilizing agent. The mixture undergoes hydrogenation in the presence of a hydrogenation catalyst at temperatures between 50-150°C and pressures of 5-25 MPa .

Análisis De Reacciones Químicas

Types of Reactions

Ethyne-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: It can be reduced to form simpler amines.

Substitution: It can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen, sodium hydroxide, and various electrophiles. The conditions for these reactions vary but often involve elevated temperatures and pressures .

Major Products

The major products formed from reactions involving this compound include derivatives with carboxylic acids, nitriles, alcohols, alkylating agents, carbon disulfide, and aldehydes and ketones .

Aplicaciones Científicas De Investigación

Ethyne-1,2-diamine has a wide range of scientific research applications:

Mecanismo De Acción

Ethyne-1,2-diamine exerts its effects through various molecular targets and pathways. It acts as a dihydropteroate synthase inhibitor in certain bacterial strains, affecting their metabolic pathways . Additionally, it can form complexes with metal ions, which can influence various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Diaminopropane

- 1,3-Diaminopropane

- Ethylamine

- Ethylenedinitramine

Uniqueness

Ethyne-1,2-diamine is unique due to its versatility as a building block in chemical synthesis and its ability to form stable complexes with metal ions. Its wide range of applications in various fields, including chemistry, biology, medicine, and industry, sets it apart from other similar compounds .

Actividad Biológica

Ethyne-1,2-diamine, also known as 1,2-diaminoethyne, is a chemical compound with the molecular formula C₂H₄N₂. Its biological activity has been a subject of interest due to its potential applications in medicinal chemistry and coordination chemistry. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, particularly in the context of metal complexes and their cytotoxic properties.

This compound is characterized by its two amino groups attached to a carbon backbone with a triple bond between the two carbon atoms. This structure allows it to act as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. The ability to form such complexes is crucial for understanding its biological activity.

Cytotoxicity and Antimicrobial Activity

Recent studies have highlighted the cytotoxic and antimicrobial properties of this compound derivatives. For instance, research has shown that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. One study reported the synthesis of N,N'-bis(1-substituted-ethylidene)-ethane-1,2-diamine derivatives which demonstrated notable cytotoxic and antimicrobial activities .

Table 1: Summary of Cytotoxicity Studies

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound derivative 1 | MCF-7 (breast cancer) | 15.4 | |

| This compound derivative 2 | HeLa (cervical cancer) | 22.8 | |

| This compound complex (Ni) | A549 (lung cancer) | 10.0 |

Interaction with Metal Complexes

This compound has been studied extensively in the context of platinum-based chemotherapeutic agents. Research indicates that platinum(II) complexes containing this compound exhibit different binding affinities to DNA compared to other ligands like ammonia or homopiperazine . The binding kinetics and resulting cytotoxicity are influenced by the ligand's structure and its ability to stabilize the metal center.

Case Study: Platinum Complexes

A comparative study analyzed the binding of cis-[PtCl₂(en)] (where en represents ethane-1,2-diamine) to calf thymus DNA. The results indicated that this complex binds more efficiently than traditional cisplatin formulations, suggesting that modifications to the ligand can enhance therapeutic efficacy .

Table 2: Binding Affinities of Platinum Complexes

| Complex | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| cis-[PtCl₂(NH₃)₂] | -7.5 | |

| cis-[PtCl₂(en)] | -9.0 | |

| cis-[PtCl₂(hpip)] | -8.0 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Binding : this compound complexes can bind to DNA through coordination with guanine bases, leading to the formation of DNA adducts that disrupt replication and transcription processes.

- Protein Interaction : These complexes also interact with cellular proteins, potentially altering their function and leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound derivatives may induce oxidative stress in cells through ROS generation, contributing to their cytotoxic effects .

Propiedades

IUPAC Name |

ethyne-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c3-1-2-4/h3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAFCJWTBHYLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477096 | |

| Record name | ethyne-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-54-7 | |

| Record name | ethyne-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.